molecular formula C18H21N3O2S B2802713 (E)-4-(tert-butyl)-N-(2-oxo-2-(2-(thiophen-2-ylmethylene)hydrazinyl)ethyl)benzamide CAS No. 391877-87-5

(E)-4-(tert-butyl)-N-(2-oxo-2-(2-(thiophen-2-ylmethylene)hydrazinyl)ethyl)benzamide

Cat. No. B2802713
CAS RN: 391877-87-5
M. Wt: 343.45
InChI Key: NTLDDWVZKSRAEE-RGVLZGJSSA-N
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Description

(E)-4-(tert-butyl)-N-(2-oxo-2-(2-(thiophen-2-ylmethylene)hydrazinyl)ethyl)benzamide is a useful research compound. Its molecular formula is C18H21N3O2S and its molecular weight is 343.45. The purity is usually 95%.
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Scientific Research Applications

  • Antimicrobial Activities : A study by Karanth et al. (2018) synthesized new Schiff base benzamides, including variants similar to the specified compound, which exhibited potent antimicrobial activity. Notably, these compounds demonstrated significant growth inhibition of Candida albicans and Pseudomonas aeruginosa. In silico molecular docking studies suggested strong binding capacities to specific bacterial enzymes (Karanth, Badiadka, Kunhanna, Shashidhara, & Yegneswaran, 2018).

  • Synthesis and Characterization : Mohamed et al. (2006) explored the synthesis and mass spectral fragmentation patterns of compounds including those structurally related to the given chemical. This research contributes to the understanding of the chemical properties and potential applications of these compounds (Mohamed, Unis, & El-Hady, 2006).

  • Crystal Structure Analysis : Kumar et al. (2016) conducted a crystal structure analysis of a closely related compound. Understanding the crystal structure is crucial for predicting and designing new applications and synthesis methods (Kumar, Subbulakshmi, Narayana, Sarojini, Kótai, Anthal, & Kant, 2016).

  • Synthesis of Other Compounds : Research by Sarvaiya et al. (2019) involved the synthesis of compounds using processes that could be applicable to the compound . This research can inform synthesis methods and potential modifications of the compound for various applications (Sarvaiya, Gulati, & Patel, 2019).

  • Pharmacological Properties : A study by Morales-Toyo et al. (2013) on derivatives of hydrazone, similar in structure to the specified compound, showed interesting pharmacological properties. These findings provide insights into potential medical or pharmaceutical applications (Morales-Toyo, Alvarado, Restrepo, Seijas, Atencio, & Bruno-Colmenarez, 2013).

properties

IUPAC Name

4-tert-butyl-N-[2-oxo-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S/c1-18(2,3)14-8-6-13(7-9-14)17(23)19-12-16(22)21-20-11-15-5-4-10-24-15/h4-11H,12H2,1-3H3,(H,19,23)(H,21,22)/b20-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTLDDWVZKSRAEE-RGVLZGJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-(tert-butyl)-N-(2-oxo-2-(2-(thiophen-2-ylmethylene)hydrazinyl)ethyl)benzamide

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